Cas no 76153-69-0 (4-(5-chlorothiophen-2-yl)-1H-pyrazole)

4-(5-Chlorothiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to a 5-chlorothiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chlorothiophene group enhances reactivity for further functionalization, while the pyrazole ring offers versatility in forming coordination complexes or acting as a pharmacophore. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of biologically active compounds. The compound's stability and compatibility with diverse reaction conditions make it a reliable choice for advanced organic synthesis and drug discovery efforts.
4-(5-chlorothiophen-2-yl)-1H-pyrazole structure
76153-69-0 structure
Product name:4-(5-chlorothiophen-2-yl)-1H-pyrazole
CAS No:76153-69-0
MF:C7H5ClN2S
MW:184.645998716354
CID:5805039
PubChem ID:901421

4-(5-chlorothiophen-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(5-chloro-2-thienyl)-1H-pyrazole
    • 4-(5-Chlorothiophen-2-yl)-1h-pyrazole
    • SCHEMBL7256985
    • AI-942/13331060
    • EN300-1968320
    • 76153-69-0
    • 8QG
    • CS-0268529
    • 4-(5-chlorothiophen-2-yl)-1H-pyrazole
    • Inchi: 1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)
    • InChI Key: FSGXXIOYDLGFFB-UHFFFAOYSA-N
    • SMILES: C1(=CC=C(Cl)S1)C1C=NNC=1

Computed Properties

  • Exact Mass: 183.9861970g/mol
  • Monoisotopic Mass: 183.9861970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 56.9Ų

4-(5-chlorothiophen-2-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968320-0.05g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
0.05g
$647.0 2023-09-16
Enamine
EN300-1968320-5g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
5g
$2235.0 2023-09-16
Enamine
EN300-1968320-5.0g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
5g
$4641.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339199-250mg
4-(5-Chlorothiophen-2-yl)-1h-pyrazole
76153-69-0 98%
250mg
¥37094.00 2024-07-28
Enamine
EN300-1968320-1g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
1g
$770.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339199-1g
4-(5-Chlorothiophen-2-yl)-1h-pyrazole
76153-69-0 98%
1g
¥37411.00 2024-07-28
Enamine
EN300-1968320-0.5g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
0.5g
$739.0 2023-09-16
Enamine
EN300-1968320-0.25g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
0.25g
$708.0 2023-09-16
Enamine
EN300-1968320-0.1g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
0.1g
$678.0 2023-09-16
Enamine
EN300-1968320-2.5g
4-(5-chlorothiophen-2-yl)-1H-pyrazole
76153-69-0
2.5g
$1509.0 2023-09-16

Additional information on 4-(5-chlorothiophen-2-yl)-1H-pyrazole

Professional Introduction to 4-(5-chlorothiophen-2-yl)-1H-pyrazole (CAS No. 76153-69-0)

4-(5-chlorothiophen-2-yl)-1H-pyrazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound, featuring a pyrazole core linked to a chlorothiophene moiety, has garnered considerable attention due to its potential applications in drug development and material science. The chemical structure of 4-(5-chlorothiophen-2-yl)-1H-pyrazole contributes to its versatility, enabling it to serve as a key intermediate in synthesizing various bioactive molecules.

The compound's molecular formula and CAS number, CAS No. 76153-69-0, provide a unique identifier that facilitates its recognition and classification in scientific literature and databases. The presence of both nitrogen and sulfur atoms in its structure imparts distinctive electronic and steric properties, making it a valuable candidate for further exploration in medicinal chemistry. Recent studies have highlighted the compound's role in developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In the realm of pharmaceutical research, 4-(5-chlorothiophen-2-yl)-1H-pyrazole has been investigated for its pharmacological effects. Its ability to interact with biological targets such as enzymes and receptors has been a focal point for scientists seeking to develop new drugs. The chlorothiophene ring enhances the compound's lipophilicity, which is often crucial for drug absorption and distribution within the body. Additionally, the pyrazole moiety is known for its stability and reactivity, making it an ideal scaffold for structural modifications.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 4-(5-chlorothiophen-2-yl)-1H-pyrazole. By leveraging molecular docking simulations, researchers can predict how this compound might bind to specific biological targets, thereby accelerating the drug discovery process. Such computational methods have been particularly useful in identifying potential lead compounds for further optimization.

The synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as cross-coupling reactions and cyclization are commonly employed to construct the desired molecular framework. The chlorothiophene component is often introduced through halogenation or substitution reactions, while the pyrazole ring is typically synthesized via condensation reactions involving hydrazines or amidines.

In material science, this compound has shown promise as a building block for advanced materials with unique electronic properties. Its conjugated system, consisting of alternating double bonds between carbon atoms, makes it a candidate for applications in organic electronics and photovoltaic devices. Researchers are exploring its potential use in creating more efficient light-emitting diodes (LEDs) and organic photovoltaic cells.

The environmental impact of synthesizing and handling 4-(5-chlorothiophen-2-yl)-1H-pyrazole is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are among the strategies being employed to achieve more sustainable production methods.

Ongoing clinical trials are evaluating the therapeutic efficacy of derivatives of 4-(5-chlorothiophen-2-yl)-1H-pyrazole. These studies aim to determine optimal dosages, assess side effects, and compare outcomes with existing treatments. The compound's unique structure suggests it may offer advantages over conventional drugs, particularly in terms of selectivity and reduced toxicity.

The future prospects for this compound are promising, with ongoing research uncovering new applications across multiple disciplines. As our understanding of its properties continues to grow, so too will its utility in pharmaceuticals, materials science, and beyond. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

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